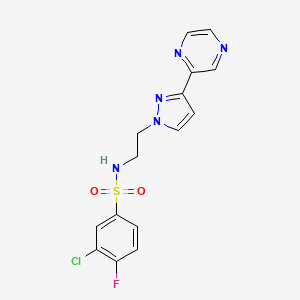

3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN5O2S/c16-12-9-11(1-2-13(12)17)25(23,24)20-6-8-22-7-3-14(21-22)15-10-18-4-5-19-15/h1-5,7,9-10,20H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERZJXHTXQCUEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Structural Features

- Chloro and Fluoro Substituents : These halogen atoms can enhance the lipophilicity and metabolic stability of the compound.

- Pyrazole Moiety : Known for its diverse biological activities, pyrazole derivatives often exhibit antitumor, anti-inflammatory, and antibacterial properties.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. Studies have shown that compounds with similar structures effectively inhibit various cancer cell lines. For instance, a study evaluated the cytotoxic effects of pyrazoles in breast cancer cell lines MCF-7 and MDA-MB-231, revealing that certain derivatives with halogen substitutions demonstrated enhanced cytotoxicity and potential synergistic effects when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This property could be attributed to their ability to modulate signaling pathways related to inflammation.

Antibacterial Activity

The antibacterial efficacy of pyrazole compounds has also been explored. A review highlighted that several synthesized pyrazole carboxamides displayed notable antibacterial activity against various strains, suggesting that the presence of specific substituents can enhance their effectiveness against bacterial infections .

The biological activity of this compound is believed to involve interaction with specific molecular targets, including:

- Enzymes : The compound may inhibit key enzymes involved in tumor growth or inflammatory responses.

- Receptors : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives demonstrated their efficacy in inhibiting the growth of breast cancer cells. The combination of these compounds with doxorubicin resulted in a significant reduction in cell viability compared to doxorubicin alone, particularly in the MDA-MB-231 cell line characterized by aggressive behavior .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, a pyrazole derivative showed a marked decrease in edema formation and inflammatory cytokine levels. This suggests that compounds like this compound could be promising candidates for developing anti-inflammatory drugs .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has indicated that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives of pyrazole have shown promising results against various viral strains. A study demonstrated that certain pyrazole compounds exhibited strong efficacy against resistant strains of viruses, suggesting a potential application for 3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide in developing antiviral therapies .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. A systematic review highlighted several pyrazole compounds that demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) . The compound may share similar mechanisms of action due to its structural components.

Case Studies

| Study | Compound | Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole Derivative | MCF7 | 3.79 | Significant cytotoxicity observed |

| 2 | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | HepG2 | 3.25 | High efficacy against liver cancer |

| 3 | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 | 12.50 | Notable growth inhibition |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrazole/Pyrimidine Cores

- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide (): Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one ring. Substituents: Fluorophenyl, fluoro-chromenone, and methylbenzenesulfonamide. Key Data: Melting point (175–178°C), molecular mass (589.1 Da). Differentiation: The chromenone and pyrimidine core contrast with the target’s pyrazine-pyrazole system, likely altering kinase or phosphodiesterase binding profiles .

- 5-(2-(2-(5-Bromo-2-Chloropyrimidin-4-ylamino)ethyl)-1H-Pyrazol-1-yl)benzenesulfonamide (): Core Structure: Pyrazole linked to a chloropyrimidine via an ethylamine bridge. Substituents: Bromo and chloro groups on pyrimidine. Key Data: High synthetic yield (97%), white solid form. Differentiation: The pyrimidine ring and bromo substituent may enhance DNA-targeting activity compared to the target’s pyrazine, which offers additional nitrogen atoms for hydrogen bonding .

Sulfonamide Derivatives with Heterocyclic Modifications

-

- Core Structure : Pyrazolo[4,3-d]pyrimidine with deuterated propoxy group.

- Substituents : Pyrrolidinyl-ethyl and benzenesulfonamide.

- Key Data : Deuteration improves metabolic stability; used as a PDE5 inhibitor.

- Differentiation : The pyrrolidine and deuterated alkoxy chain enhance pharmacokinetics, unlike the target’s pyrazine-ethyl linker, which may prioritize different enzyme interactions .

- 2-Chloro-4-Fluoro-N-(2-{[6-(1H-Pyrazol-1-yl)-3-Pyridazinyl]amino}ethyl)benzamide (): Core Structure: Benzamide with pyridazinylamino-ethyl linker. Substituents: Chloro, fluoro, and pyrazole. Key Data: Molecular weight 360.77 Da. Differentiation: The benzamide (vs.

Key Research Findings

- Solubility and Bioavailability: The ethyl linker in the target compound may improve flexibility and solubility relative to rigid chromenone-containing analogues (), though this requires experimental validation.

- Target Selectivity : Sulfonamide derivatives in and show activity against phosphodiesterases and kinases, respectively. The target’s pyrazine moiety could shift selectivity toward enzymes sensitive to nitrogen-rich heterocycles .

Q & A

Q. What are the optimized synthetic routes for 3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

Q. Which analytical techniques are critical for characterizing this compound, and what challenges arise in resolving stereochemical ambiguities?

Methodological Answer: Key techniques:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and detect fluorinated/chlorinated groups.

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC (>98% purity assessment) with C18 columns and acetonitrile/water mobile phases . Challenges:

- Overlapping signals in NMR due to similar electronic environments; use 2D NMR (COSY, NOESY) to resolve ambiguities .

- Crystallization difficulties: Optimize solvent mixtures (e.g., DCM/hexane) for single-crystal X-ray diffraction .

Q. What are the recommended safety protocols for handling this sulfonamide derivative in laboratory settings?

Methodological Answer:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact, as fluorinated sulfonamides may exhibit acute toxicity .

- Store at 2–8°C under inert gas (argon) to prevent degradation via hydrolysis or oxidation .

- Monitor workplace air for sulfonamide residues using GBZ/T 160.1–81 standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrazine-pyrazole modifications on biological activity?

Methodological Answer:

- Systematic substituent variation: Replace pyrazine with pyridazine or pyrimidine to assess electronic effects.

- In vitro assays: Measure binding affinity (e.g., fluorescence polarization) against target proteins (e.g., kinases or carbonic anhydrases) .

- Computational modeling: Perform DFT calculations to correlate substituent electronegativity (e.g., Cl vs. F) with binding energy .

Q. How should researchers address contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Validate assay conditions: Standardize protocols (e.g., pH, temperature) and use internal controls (e.g., reference inhibitors) .

- Check selectivity: Screen against off-target proteins (e.g., cytochrome P450 isoforms) to rule out nonspecific binding .

- Replicate studies in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type dependency .

Q. What methodologies are effective for studying metabolic stability and identifying major metabolites?

Methodological Answer:

- In vitro metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect phase I/II metabolites .

- Isotopic labeling: Use ¹⁴C-labeled compound to track metabolic pathways .

- Computational prediction: Apply software (e.g., MetaSite) to predict cytochrome P450-mediated oxidation sites .

Q. How can computational tools be leveraged to predict binding modes and optimize interactions with target proteins?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or EGFR kinases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., sulfonamide oxygen with Arg residues) .

Q. What experimental approaches resolve challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) mixed with nonpolar antisolvents (hexane) .

- Temperature gradients : Slowly cool from 60°C to 4°C to promote crystal nucleation .

- Additive use : Introduce small amines (e.g., triethylamine) to stabilize sulfonamide protonation states .

Data Reproducibility & Validation

Q. How can researchers ensure reproducibility in synthetic yields and purity across laboratories?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.